molecular formula C25H22N2O4S B3819854 benzyl 3-(benzylthio)-3-(1H-indol-3-yl)-2-nitropropanoate

benzyl 3-(benzylthio)-3-(1H-indol-3-yl)-2-nitropropanoate

Cat. No.: B3819854
M. Wt: 446.5 g/mol
InChI Key: PNLJTDSOHFTNAV-UHFFFAOYSA-N
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Description

Benzyl 3-(benzylthio)-3-(1H-indol-3-yl)-2-nitropropanoate is a complex organic compound that features a combination of benzyl, thioether, indole, and nitropropanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-(benzylthio)-3-(1H-indol-3-yl)-2-nitropropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thioether Formation: The benzylthio group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol in the presence of a base.

    Nitropropanoate Formation: The nitro group can be introduced via nitration of a suitable precursor, followed by esterification to form the nitropropanoate moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(benzylthio)-3-(1H-indol-3-yl)-2-nitropropanoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives.

    Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of benzyl 3-(benzylthio)-3-(1H-indol-3-yl)-2-nitropropanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the nitro and thioether groups can influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    Benzyl 3-(benzylthio)-3-(1H-indol-3-yl)-2-aminopropanoate: Similar structure but with an amino group instead of a nitro group.

    Benzyl 3-(methylthio)-3-(1H-indol-3-yl)-2-nitropropanoate: Similar structure but with a methylthio group instead of a benzylthio group.

Uniqueness: Benzyl 3-(benzylthio)-3-(1H-indol-3-yl)-2-nitropropanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the indole and nitropropanoate moieties makes it a versatile compound for various applications.

Properties

IUPAC Name

benzyl 3-benzylsulfanyl-3-(1H-indol-3-yl)-2-nitropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c28-25(31-16-18-9-3-1-4-10-18)23(27(29)30)24(32-17-19-11-5-2-6-12-19)21-15-26-22-14-8-7-13-20(21)22/h1-15,23-24,26H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLJTDSOHFTNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C(C2=CNC3=CC=CC=C32)SCC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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